4,5-Dichloro-6-fluoropyrimidine
Description
4,5-Dichloro-6-fluoropyrimidine is a halogenated pyrimidine derivative characterized by chlorine atoms at positions 4 and 5 and a fluorine atom at position 4. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their ability to mimic nucleobases and participate in diverse chemical reactions. The strategic placement of halogens (Cl and F) in this compound enhances its reactivity, making it a valuable intermediate in synthesizing bioactive molecules, such as kinase inhibitors or antiviral agents .
Properties
CAS No. |
30679-87-9 |
|---|---|
Molecular Formula |
C4HCl2FN2 |
Molecular Weight |
166.97 g/mol |
IUPAC Name |
4,5-dichloro-6-fluoropyrimidine |
InChI |
InChI=1S/C4HCl2FN2/c5-2-3(6)8-1-9-4(2)7/h1H |
InChI Key |
LPQVLPLZDZIEBD-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(C(=N1)Cl)Cl)F |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Alkyl/Aryl Groups : Chlorine and fluorine substituents enhance electrophilicity, favoring nucleophilic substitution reactions, while ethyl or aryl groups (e.g., trifluoromethyl in ) increase lipophilicity, improving membrane permeability in drug candidates .
- Methoxy Substitution : The methoxy group in 4,6-Dichloro-5-methoxypyrimidine introduces steric hindrance and electron-donating effects, reducing reactivity compared to halogenated analogs. Its lower melting point (313–315 K) suggests weaker intermolecular forces compared to densely halogenated derivatives .
Research Findings and Trends
- Reactivity Trends : Chlorine at position 4 or 5 is more reactive toward nucleophilic substitution than fluorine at position 6 due to electronic and steric factors .
- Crystallography : Halogen bonding (Cl···N interactions) in 4,6-Dichloro-5-methoxypyrimidine stabilizes crystal packing, a property exploitable in crystal engineering .
- Biological Activity : Trifluoromethyl groups (as in ) enhance metabolic stability in drug candidates compared to methyl or ethyl groups .
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